2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps. The starting materials often include 3,4-dimethoxyphenylacetonitrile and thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- Thiophene derivatives
- Other triazole-containing compounds
Uniqueness
The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C24H23N5O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-16(21-10-7-13-33-21)25-26-22(30)15-34-24-28-27-23(29(24)18-8-5-4-6-9-18)17-11-12-19(31-2)20(14-17)32-3/h4-14H,15H2,1-3H3,(H,26,30)/b25-16+ |
InChI Key |
HTNXYYOPCQBYGO-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=CS4 |
Origin of Product |
United States |
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